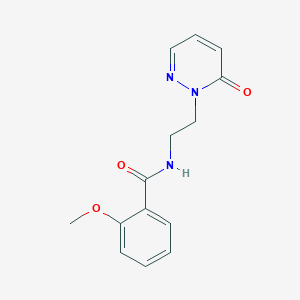

2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-20-12-6-3-2-5-11(12)14(19)15-9-10-17-13(18)7-4-8-16-17/h2-8H,9-10H2,1H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHDILWRNIOCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a member of the benzamide class, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 246.26 g/mol

- IUPAC Name : this compound

This compound features a methoxy group, a benzamide moiety, and a pyridazine ring, which are known to influence its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to pyridazine derivatives. For instance, Badawi et al. (2023) identified new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. These compounds demonstrated significant inhibition of key inflammatory enzymes such as carbonic anhydrase , cyclooxygenase-2 (COX-2) , and 5-lipoxygenase (5-LOX) . The inhibition of these enzymes suggests that this compound may also exhibit similar anti-inflammatory effects.

The proposed mechanism of action for this class of compounds involves the modulation of inflammatory pathways through enzyme inhibition. The interaction with COX-2 and LOX pathways is particularly noteworthy since these are critical in the synthesis of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Inhibition Studies : In vitro assays revealed that derivatives with similar structures to this compound showed promising results in inhibiting COX-2 and LOX enzymes, indicating potential therapeutic applications in treating inflammatory diseases .

- Pharmacokinetic Profiles : Research has also focused on understanding the pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME). These profiles are crucial for assessing the viability of these compounds in clinical settings .

- Toxicological Assessments : Safety evaluations have been conducted to determine the cytotoxicity of related pyridazine derivatives. These studies are essential for ensuring that potential therapeutic agents do not pose significant risks to human health .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Key Research Findings

- Pyridazinone Role: The 6-oxopyridazin-1(6H)-yl group in the target compound enhances hydrogen-bond acceptor capacity, critical for binding to enzymes like HDACs or kinases .

- Methoxy vs. Hydroxy: Unlike 2-hydroxybenzamides (e.g., Rip-D in ), the methoxy group in the target compound reduces acidity (pKa ~10 vs.

- Therapeutic Potential: Structural parallels to (S)-17b suggest anticancer applications, but further in vitro profiling is needed .

Q & A

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13).

- HPLC stability assays : Monitor degradation products over time.

- Plasma stability tests : Incubate with human/animal plasma to simulate in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.